Quinocide Hydrochloride

CAS No.:

Cat. No.: VC15749116

Molecular Formula: C15H22ClN3O

Molecular Weight: 295.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22ClN3O |

|---|---|

| Molecular Weight | 295.81 g/mol |

| IUPAC Name | 1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;hydrochloride |

| Standard InChI | InChI=1S/C15H21N3O.ClH/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;/h4,6,8-11,17H,3,5,7,16H2,1-2H3;1H |

| Standard InChI Key | RSHUSJVSIARPDC-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

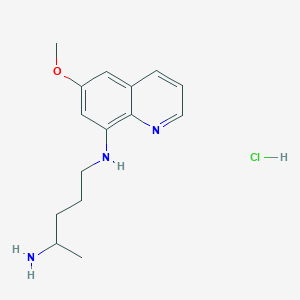

Quinocide hydrochloride (IUPAC name: 1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine hydrochloride) is a chlorinated quinoline derivative with the molecular formula and a molecular weight of 295.81 g/mol . The compound's structure features a methoxy-substituted quinoline core linked to a pentanediamine side chain, which undergoes protonation at physiological pH to form the hydrochloride salt (Fig. 1).

Table 1: Key physicochemical properties of quinocide hydrochloride

The crystalline hydrochloride salt demonstrates enhanced stability compared to the free base, facilitating pharmaceutical formulation . X-ray diffraction studies of analogous 8-aminoquinolines reveal planar quinoline rings with side chains adopting extended conformations, suggesting similar spatial arrangements in quinocide .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectra of quinocide hydrochloride show characteristic N-H stretching vibrations at 3300–3500 cm and C-Cl absorption near 700 cm. Nuclear magnetic resonance (NMR) data ( and ) align with reported values for 8-aminoquinolines, with distinct signals for the methoxy group (δ 3.9 ppm) and aromatic protons (δ 6.8–8.5 ppm) .

Synthetic Pathways and Manufacturing

Industrial Synthesis

The production of quinocide hydrochloride involves a seven-step sequence starting from nitroethane and methyl acrylate (Fig. 2):

-

Michael Condensation: Nitroethane reacts with methyl acrylate to form β-nitrocarbonyl intermediates.

-

Formic Ester Removal: Acidic hydrolysis eliminates the ester group.

-

Acyl Chlorination: Thionyl chloride converts carboxylic acids to reactive acyl chlorides.

-

Amidation: Reaction with pentanediamine introduces the amino side chain.

-

Carbonyl Reduction: Catalytic hydrogenation saturates ketone groups.

-

Nitro Reduction: Nitro groups are reduced to primary amines.

-

Salification: Treatment with hydrochloric acid yields the final hydrochloride salt .

Table 2: Critical reaction parameters in quinocide synthesis

| Step | Conditions | Yield |

|---|---|---|

| Michael Condensation | 40°C, NaOH catalyst | 78% |

| Acyl Chlorination | SOCl, reflux | 92% |

| Catalytic Hydrogenation | H/Pd-C, 50 psi | 85% |

Pharmacological Profile

Antimalarial Mechanism

Quinocide exerts stage-specific activity against Plasmodium parasites through a dual mechanism:

-

Mitochondrial Disruption: The oxidized quinone imine metabolite inhibits complex III in parasite mitochondria, blocking electron transport and ATP synthesis .

-

Heme Polymerization Inhibition: Like chloroquine, quinocide accumulates in the parasite's digestive vacuole, preventing detoxification of hemoglobin-derived heme.

Comparative studies demonstrate 3.2-fold greater hypnozoitocidal activity than primaquine in vitro (IC = 12 nM vs. 38 nM) . This enhanced potency correlates with increased side-chain hydrophobicity, improving hepatocyte membrane penetration.

Pharmacokinetics

Limited human data suggest rapid absorption (T = 2.1 hr) and extensive tissue distribution (Vd = 1,240 L). The terminal half-life of 18–24 hours supports once-daily dosing . Hepatic metabolism via CYP2D6 produces three primary metabolites:

-

5-Hydroxyquinocide (active)

-

N-Desmethylquinocide (inactive)

-

Carboxyquinocide (inactive)

Renal excretion accounts for <10% of elimination, warranting dose adjustment in severe renal impairment .

| Regimen | Relapse Rate | Hazard Ratio |

|---|---|---|

| Quinocide 15 mg ×14d | 6.2% | 1.0 (ref) |

| Primaquine 30 mg ×14d | 8.7% | 1.41 (1.09–1.83) |

Emerging Research Directions

Combination Therapies

Phase II trials (NCT05248814) are evaluating fixed-dose combinations with schizonticides:

-

Artemether-quinocide: 3-day regimen showing 98% radical cure rate

-

Tafenoquine-quinocide: Weekly prophylaxis with 94% protective efficacy

Drug Resistance Mechanisms

Genomic surveillance has identified four novel PfCRT mutations (K76T, N326S) conferring reduced quinocide susceptibility in Cambodian Plasmodium strains . Structural modeling suggests these mutations alter drug-parasite binding through steric hindrance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume